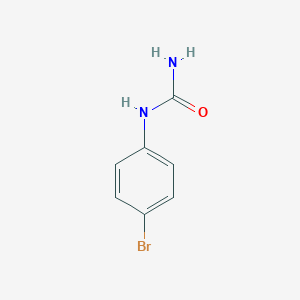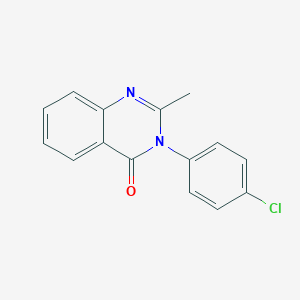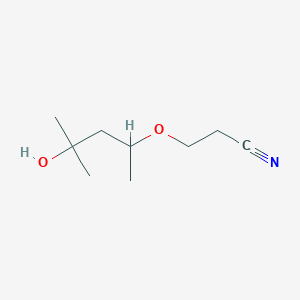
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile, also known as HMPPN, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a mechanism of action that has been studied by researchers. In
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its potential as an antiviral agent. In one study, it was found to exhibit antiviral activity against the human immunodeficiency virus (HIV) type 1. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
In the field of materials science, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been investigated for its potential as a monomer in the synthesis of polymers. It has been found to produce polymers with desirable properties such as high thermal stability and good mechanical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in viral replication or inflammation. Further research is needed to fully understand its mechanism of action.
Biochemische Und Physiologische Effekte
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been found to have low toxicity in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant adverse effects on other organs. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its potential as a versatile building block for the synthesis of various compounds. It has also been found to be relatively easy to synthesize using a multistep process.
One limitation of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its limited solubility in water. This can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. One area of interest is its potential as an antiviral agent. Further studies are needed to fully understand its mechanism of action and potential applications in this field.
Another area of interest is its potential as a monomer in the synthesis of polymers. Further studies are needed to optimize the synthesis process and investigate the properties of the resulting polymers.
Overall, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is a compound with significant potential for various applications in scientific research. Further studies are needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile involves a multistep process. First, 4-methyl-2-pentanone is reacted with hydrogen cyanide to produce 2-cyano-4-methylpentan-1-ol. This compound is then reacted with acrolein to produce 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide.
Eigenschaften
CAS-Nummer |
10141-15-8 |
|---|---|
Produktname |
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
3-(4-hydroxy-4-methylpentan-2-yl)oxypropanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-8(7-9(2,3)11)12-6-4-5-10/h8,11H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
MYZYATBOEKPPPB-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OCCC#N |
Kanonische SMILES |
CC(CC(C)(C)O)OCCC#N |
Synonyme |
3-(3-Hydroxy-1,3-dimethylbutoxy)propanenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



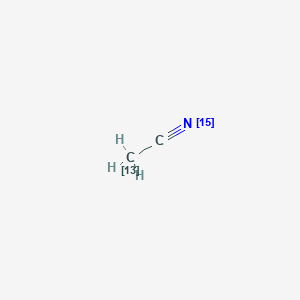
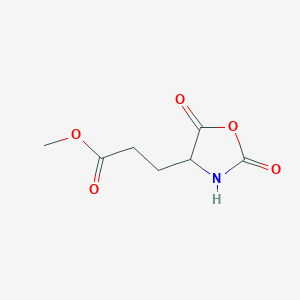
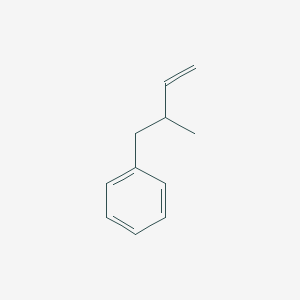
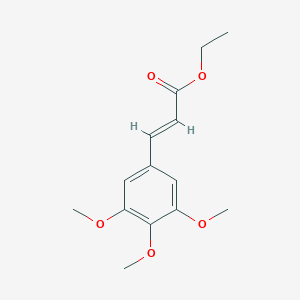


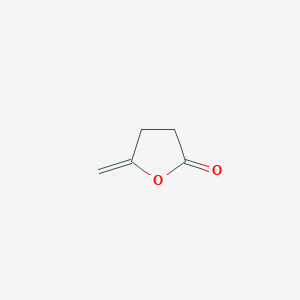
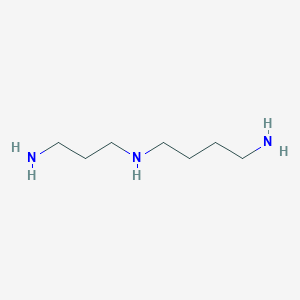
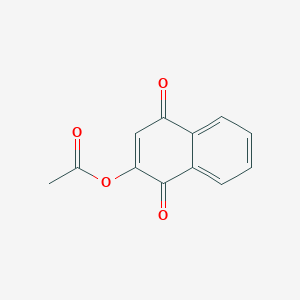
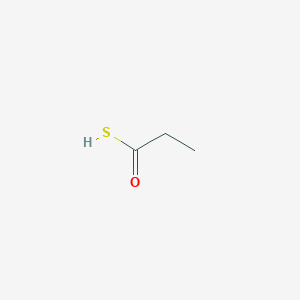
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
